7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a bromine substituent at position 7 and a carboxylic acid group at position 2. Its molecular formula is C₈H₅BrN₂O₂ (derived from and structural analysis), and it is registered under CAS 1260387-11-8 . The compound is commercially available in purities exceeding 95% and is used in pharmaceutical research and organic synthesis, particularly as a building block for bioactive molecules .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-10-1-4-5(8(12)13)2-11-7(4)6/h1-3,11H,(H,12,13) |
InChI Key |
UGHWMRDFFPJHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyrrolopyridine Carboxylic Acid Derivatives
A foundational approach involves brominating 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid at the 7-position. Key steps include:
- Substrate Preparation : The parent carboxylic acid is synthesized via cyclization of 3-aminopyridine derivatives followed by carboxylation.
- Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Brominating Agent | NBS (1.1 equiv) |
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual) |
| Catalyst | None |
| Yield | 68–72% |
Mechanistic Insight :
Bromination occurs regioselectively at the 7-position due to electron-donating effects of the pyrrole nitrogen, directing electrophilic attack.
Multi-Step Synthesis from Pyridine Precursors
Knorr-Type Cyclization with Subsequent Functionalization
This method constructs the pyrrolopyridine core de novo:
- Pyridine Alkylation : 3-Aminopyridine is alkylated with ethyl bromoacetate to form ethyl 3-(pyridin-3-ylamino)propanoate.
- Cyclization : Intramolecular condensation under acidic conditions (H₂SO₄, 80°C) yields ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate.
- Bromination/Hydrolysis :
Yield Comparison :
| Step | Yield |
|---|---|
| Cyclization | 71% |
| Bromination | 78% |
| Hydrolysis | 89% |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
To enhance scalability, bromination and carboxylation are conducted in continuous flow systems:
- Residence Time : 5–10 minutes
- Temperature Control : 50°C (exothermic reaction mitigation)
- Purity : >95% (HPLC)
Advantages :
- Reduced solvent waste (-40% vs. batch).
- Higher throughput (2.5 kg/day).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
While NBS favors 7-bromination, competing 5-bromo isomers may form (≤12%). Purification via column chromatography (SiO₂, hexane/EtOAc) achieves >98% regiopurity.
Carboxylic Acid Stability
The free acid is prone to decarboxylation above 150°C. Stabilization strategies include:
Emerging Methodologies
Photocatalytic C–H Bromination
Recent advances employ visible-light catalysis for direct C–H bromination:
- Catalyst : Eosin Y (0.5 mol%)
- Light Source : 450 nm LED
- Yield : 82% (7-bromo isomer).
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrogen bromide derivatives.
Substitution: Amines, alcohols, and other substituted derivatives.
Scientific Research Applications
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Isomerism and Substituent Positioning
The compound’s uniqueness arises from its pyrrolo[3,2-c]pyridine scaffold, which distinguishes it from isomers like pyrrolo[2,3-c]pyridine or pyrrolo[2,3-b]pyridine. Key comparisons include:
a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a)
- Yield : 95% during synthesis (higher than brominated analogs) .
- Application: Used as a ligand in catalytic reactions, though its non-halogenated structure limits electronic modulation .
b) 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (A209292)
c) 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Structure : Chlorine at position 5, carboxylic acid at position 2.
- Yield: 71% (lower than non-halogenated analogs), likely due to chlorine’s electron-withdrawing effects .
d) 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid
Substituent Effects on Physicochemical Properties
The bromine atom in 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid contributes to:
- Increased Lipophilicity: Enhances membrane permeability compared to non-halogenated analogs .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions (e.g., meta to bromine) .
In contrast:
Biological Activity
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a bromine atom at the 7th position and a carboxylic acid group at the 3rd position, making it an interesting candidate for various biological applications. This article explores its biological activity, mechanisms of action, and research findings.
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 232.05 g/mol
- CAS Number : 1190314-78-3
This compound primarily functions as a kinase inhibitor . It interacts with the ATP-binding site of various kinases, inhibiting their activity and consequently blocking downstream signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where the inhibition of specific kinases can lead to cell cycle arrest and apoptosis in tumor cells .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Kinase Inhibition : It has shown efficacy in inhibiting specific kinases, which is crucial for developing targeted cancer therapies.
- Antiviral Activity : Certain derivatives of pyrrolo[3,2-c]pyridine compounds have been evaluated for their antiviral properties, particularly against respiratory syncytial virus (RSV) .
- Antimycobacterial Activity : Some studies suggest potential activity against Mycobacterium tuberculosis, indicating its possible use in treating tuberculosis .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
- A study demonstrated that derivatives with a carboxylic group at an appropriate distance from the pyrrolopyridine scaffold exhibited potent activity as aldose reductase inhibitors, which are relevant in diabetic complications .
- Another investigation into a series of pyrrolo[3,2-c]pyridine derivatives revealed their potential as colchicine-binding site inhibitors, showcasing their versatility in targeting various biological pathways .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-1H-pyrrolo[3,2-c]pyridine | Chlorine substitution instead of bromine | Different halogen may influence biological activity |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Bromine at the 6th position | Altered reactivity due to different substitution |
| 5-Methyl-7-bromo-1H-pyrrolo[3,2-c]pyridine | Methyl group addition | Potentially alters lipophilicity and biological activity |
| 7-Bromo-5-Azaindole | Similar core structure | Exhibits different bioactivity due to nitrogen atom |
This table illustrates how variations in substitution can lead to distinct properties and activities among compounds related to this compound.
Q & A
Basic: What are the standard synthetic routes for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?
The synthesis typically involves bromination of the pyrrolopyridine core followed by carboxylation. A common approach includes:
- Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce bromine at the 7-position. This step requires regioselective control, as demonstrated in analogous azaindole systems .
- Carboxylation : Oxidize a pre-existing aldehyde or methyl group at the 3-position. For example, potassium permanganate (KMnO₄) in acidic conditions can convert a methyl group to a carboxylic acid .
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization (ethanol/water) to isolate the product.
Basic: How should researchers characterize this compound for structural confirmation?
A multi-technique approach is recommended:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]+ with m/z ~255–260 (exact mass depends on isotopic Br pattern) .
- Elemental Analysis : Verify C, H, N, Br percentages within ±0.4% of theoretical values.
Basic: What are the key reactivity patterns of this compound for further derivatization?
The carboxylic acid and bromine substituents enable diverse functionalization:
- Amide Formation : Activate the carboxylic acid with HATU/DIPEA, then react with amines (e.g., General Procedure F1 in ).
- Bromine Substitution : Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to replace Br with aryl groups .
- Reduction : Convert the carboxylic acid to alcohol using LiAlH₄, though steric hindrance may require optimized conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?
- Core Modifications : Synthesize analogs with halogen (Cl, F) or methyl substitutions at positions 1, 5, or 7 to assess steric/electronic effects .
- Biological Assays : Test kinase inhibition (e.g., JAK2, EGFR) using recombinant enzymes and cellular IC₅₀ measurements. Compare to known inhibitors like pyrrolo[2,3-b]pyridine derivatives .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes in ATP pockets. Correlate with experimental IC₅₀ values .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
- Solubility Issues : The compound is poorly soluble in water. Use polar aprotic solvents (DMSO, DMF) for slow vapor diffusion with anti-solvents (hexane) .
- Polymorphism Screening : Test crystallization from ethanol, acetonitrile, and THF at 4°C and room temperature. Monitor via PXRD .
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm). Refinement with SHELXL can resolve disorder in the pyrrole ring .
Advanced: How can researchers optimize solubility for in vivo studies?
- Salt Formation : React with sodium bicarbonate to generate the sodium salt, improving aqueous solubility .
- Prodrug Strategies : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
